Acetyl tetrapeptide-5

Catalog No.
S527689
CAS No.
820959-17-9
M.F
C20H28N8O7
M. Wt
492.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetyl tetrapeptide-5

CAS Number

820959-17-9

Product Name

Acetyl tetrapeptide-5

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-(3-acetamidopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

Molecular Formula

C20H28N8O7

Molecular Weight

492.5 g/mol

InChI

InChI=1S/C20H28N8O7/c1-11(30)23-3-2-17(31)26-14(4-12-6-21-9-24-12)18(32)28-16(8-29)19(33)27-15(20(34)35)5-13-7-22-10-25-13/h6-7,9-10,14-16,29H,2-5,8H2,1H3,(H,21,24)(H,22,25)(H,23,30)(H,26,31)(H,27,33)(H,28,32)(H,34,35)/t14-,15-,16-/m0/s1

InChI Key

ROTFCACGLKOUGI-JYJNAYRXSA-N

SMILES

CC(=O)NCCC(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Ac-beta-ala-his-ser-his-oh; Eyeseryl; Acetyl Tetrapeptide-5

Canonical SMILES

CC(=O)NCCC(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)O

Isomeric SMILES

CC(=O)NCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O

Description

The exact mass of the compound Acetyl tetrapeptide-5 is 492.2081 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Field: Cosmetics (Anti-Aging)

Field: Cosmetics (Sensitive Skin Care)

Field: Cosmetics (Eye Care)

Field: Cosmetics (Skin Whitening)

Field: Cosmetics (Anti-Glycation)

Field: Cosmetics (Humectant)

Acetyl tetrapeptide-5 is a synthetic peptide composed of four amino acids, specifically designed to target cosmetic concerns such as under-eye bags and dark circles. It is known for its ability to reduce puffiness and enhance skin elasticity, particularly in the delicate area around the eyes. The compound is often marketed under the trade name Eyeseryl and is recognized for its efficacy in cosmetic formulations aimed at improving the appearance of aging skin .

The proposed mechanism of action of Ac-Tetra-5 involves mimicking vasoconstrictor peptides, which are known to narrow blood vessels [, ]. This constriction is thought to reduce fluid accumulation around the eyes, leading to a visible reduction in puffiness. However, the exact mechanism and its effectiveness require further scientific investigation.

Acetyl tetrapeptide-5 primarily undergoes hydrolysis and oxidation reactions:

  • Hydrolysis: Peptide bonds can be hydrolyzed by water, breaking down the peptide into its constituent amino acids.
  • Oxidation: The side chains of the amino acids may undergo oxidation, which can affect the stability of the peptide over time .

Reaction Conditions

The synthesis typically requires specific conditions for effective peptide bond formation, including:

  • Solvents: Organic solvents like dimethylformamide or dimethyl sulfoxide are commonly used.
  • Coupling Reagents: Agents such as N,N’-dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide facilitate the coupling process.
  • Temperature: Reactions are generally conducted at room temperature or slightly elevated temperatures.

Acetyl tetrapeptide-5 exhibits significant biological activity, particularly in its ability to reduce under-eye puffiness caused by edema. It works by:

  • Inhibiting Glycosylation: This process reduces water retention and helps diminish swelling.
  • Enhancing Skin Elasticity: Clinical studies have shown that it can improve skin elasticity by up to 30% within 30 days of use .

The synthesis of acetyl tetrapeptide-5 involves several key steps:

  • Amino Acid Coupling: Sequential coupling of protected amino acids (Glycine, Glutamic acid, Proline, and Alanine) forms the tetrapeptide.
  • Deprotection: After each coupling step, protecting groups are removed to allow for subsequent reactions.
  • Purification: The final product is purified to ensure high quality and efficacy.

Reaction Mechanism

The mechanism involves forming peptide bonds between amino acids through a series of condensation reactions, resulting in a stable tetrapeptide structure with specific biological activity.

Acetyl tetrapeptide-5 is primarily used in cosmetic formulations aimed at:

  • Reducing under-eye bags and dark circles.
  • Enhancing skin elasticity and smoothness.
  • Providing a decongesting effect on eye tissues .

It has been incorporated into various skincare products, including creams and serums designed for the eye area.

Research indicates that acetyl tetrapeptide-5 interacts with biological pathways involved in edema formation. Its ability to inhibit glycation processes has been documented, demonstrating its potential to protect proteins from glycation-related damage .

Additionally, studies have shown that it enhances the activity of Cu, Zn-superoxide dismutase, an important enzyme that helps mitigate oxidative stress in skin cells .

Several compounds share similarities with acetyl tetrapeptide-5 in terms of structure and function. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypePrimary UseUnique Features
Acetyl Dipeptide-1 Cetyl EsterDipeptideAnti-agingEnhances skin barrier function
Acetyl Heptapeptide-9HeptapeptideSkin rejuvenationPromotes collagen synthesis
Palmitoyl Pentapeptide-4PentapeptideAnti-wrinkleStimulates collagen production
Hexapeptide-11HexapeptideSkin elasticityImproves skin texture

Acetyl tetrapeptide-5 stands out due to its specific targeting of under-eye concerns and its dual action of reducing puffiness while enhancing skin elasticity .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-3.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

8

Exact Mass

492.20809526 g/mol

Monoisotopic Mass

492.20809526 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y1DFQ308G8

Sequence

XHSH

Other CAS

820959-17-9

Wikipedia

Acetyl tetrapeptide-5

Dates

Modify: 2024-06-20

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